2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
2-(1-phenylsulfanylbutyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-17-14-11-6-7-12-15(14)18-19/h3-7,9-12,16H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLWDIWPHCIGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1N=C2C=CC=CC2=N1)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic N-Alkylation Using Iodine
A modified protocol from the N-sulfonylation of benzotriazoles achieves N-alkylation via in situ generation of 1-(phenylsulfanyl)butyl iodide. In a representative procedure:
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Reactants : Benzotriazole (1.0 eq), 1-(phenylsulfanyl)butan-1-ol (1.2 eq), iodine (0.2 eq)
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Conditions : Ethyl acetate/water (10:1), 25°C, 6 h
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Workup : Quenching with Na₂S₂O₃, extraction with CH₂Cl₂, column chromatography (hexanes/EtOAc 4:1)
Mechanistic Insight : Iodine oxidizes the thiol to a disulfide intermediate, which undergoes nucleophilic displacement by benzotriazole’s N2 atom.
Thiol-Ene Click Chemistry Approach
Radical-Mediated Coupling
Adapting thiol-ene methodologies, this route employs UV-initiated radical addition:
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Reactants : 2-Vinyl-2H-benzotriazole (1.0 eq), thiophenol (1.5 eq), DMPA photoinitiator (2 mol%)
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Conditions : DMF, 365 nm UV light, 2 h
Table 1 : Optimization of Thiol-Ene Reaction Parameters
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DMF, THF, MeCN | DMF |
| Photoinitiator | DMPA, AIBN | DMPA |
| Reaction Time | 1–4 h | 2 h |
Nucleophilic Substitution at Prefunctionalized Intermediates
Displacement of Bromobutyl Intermediate
A two-step sequence derived from benzotriazole tosylate chemistry:
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Synthesis of 2-(1-Bromobutyl)-2H-benzotriazole :
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Thiophenol Substitution :
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2-(1-Bromobutyl)-2H-benzotriazole + PhSH (K₂CO₃, DMF, 50°C, 4 h) → 83% yield
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Spectroscopic Validation :
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¹H NMR (CDCl₃) : δ 7.8–7.2 (m, 9H, Ar-H), 4.6 (t, 1H, -SCH₂-), 2.1–1.5 (m, 4H, butyl chain)
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IR : 2560 cm⁻¹ (S-H stretch absent, confirming substitution)
Catalytic Methods for Sulfanyl Group Incorporation
Palladium-Catalyzed C-S Bond Formation
Leveraging cross-coupling strategies:
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Reactants : 2-Allyl-2H-benzotriazole + PhSH
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Conditions : Toluene, 100°C, 12 h → 58% yield
Limitations : Competitive β-hydride elimination reduces efficiency compared to alkylation routes.
Comparative Analysis of Synthesis Routes
Table 2 : Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Iodine Catalysis | 78 | 95 | Moderate |
| Thiol-Ene | 65 | 89 | Low |
| Nucleophilic Substitution | 83 | 97 | High |
| Pd-Catalyzed | 58 | 91 | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzotriazole derivatives
Substitution: Substituted benzotriazole derivatives
Scientific Research Applications
Overview
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole is a synthetic compound notable for its unique chemical structure, which combines a benzotriazole ring with a phenylsulfanyl butyl substituent. This compound has garnered attention in various fields due to its potential applications in chemistry, biology, and industry.
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .
Biology
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity. Studies are ongoing to evaluate its effectiveness against various bacterial strains and fungi.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.
Medicine
- Drug Development : The compound's unique structure and biological activity profile position it as a promising candidate for drug development, particularly in creating novel therapeutic agents targeting specific diseases .
Industrial Applications
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its reactivity and stability under various conditions .
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial activity of various benzotriazole derivatives, including this compound, against strains like E. coli and S. aureus. Results indicated significant inhibitory effects at certain concentrations.
- Cancer Research : Investigations into the anticancer properties highlighted its potential to inhibit cell proliferation in specific cancer cell lines. Further studies are needed to elucidate the underlying mechanisms and therapeutic viability .
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo oxidation and reduction reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Substituent Position : The 2H-isomer (target compound) is less prone to thermal isomerization compared to 1H-isomers, as demonstrated in studies on tetrahydrofuran-substituted benzotriazoles .
- Chain Length and Saturation : The butyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., phenylethyl ) or unsaturated propenyl groups .
Physicochemical Properties
- Lipophilicity : The phenylsulfanylbutyl group increases logP compared to hydroxyphenyl derivatives, favoring applications in polymer coatings .
- Steric Effects : Bulky substituents (e.g., cyclohexyloxy groups ) reduce molecular flexibility, whereas the butyl chain in the target compound balances mobility and steric demand.
Biological Activity
Chemical Structure and Properties
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole is a synthetic compound characterized by its unique molecular structure, which includes a benzotriazole ring and a phenylsulfanyl butyl substituent. Its molecular formula is C16H17N3S, with a molecular weight of 283.39 g/mol. The presence of the phenylsulfanyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzotriazole with a phenylsulfanyl butyl halide under basic conditions. Common solvents for this reaction include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydroxide are employed to facilitate the reaction.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit a range of biological activities, particularly antimicrobial properties. The compound this compound has been explored for its potential against various pathogens.
- Antibacterial Activity : Preliminary studies suggest that benzotriazole derivatives can inhibit the growth of several bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, which is significant for therapeutic applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Cellular Targets : The benzotriazole ring can act as an electron donor or acceptor, influencing the reactivity of the compound with various biological targets.
- Oxidation and Reduction Reactions : The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, potentially enhancing the compound's biological activity .
Study on Antichlamydial Activity
A study investigated the antichlamydial properties of benzotriazole derivatives. Compounds were tested against Chlamydia trachomatis, revealing that certain derivatives exhibited selective activity against this pathogen. The study highlighted that modifications in the chemical structure significantly influenced biological activity .
Toxicity Assessment
Toxicity evaluations have been conducted to determine the safety profile of this compound. Results indicated low toxicity towards human cell lines in vitro, suggesting potential for therapeutic development without significant adverse effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| Benzotriazole | Basic structure | Corrosion inhibitor | Moderate antibacterial |
| Tolyltriazole | Methyl group | Better solubility | Antifungal activity |
| 5-Methylbenzotriazole | Methyl at position 5 | Enhanced stability | Antimicrobial properties |
| 1-Hydroxybenzotriazole | Hydroxyl group | Different bioactivity | Varies by derivative |
This comparison illustrates how structural variations influence the biological properties of benzotriazoles and highlights the unique position of this compound within this family.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis of benzotriazole derivatives typically starts with o-phenylenediamine via diazotization and cyclization with nitrous acid. For 2-[1-(Phenylsulfanyl)butyl] substitution, a nucleophilic alkylation or thiol-ene "click" reaction can introduce the phenylsulfanyl group. Key steps include controlling temperature (85°C for cyclization, 35–40°C for cooling) and using seed crystals during recrystallization to improve purity and yield . Solvent selection (e.g., water for solubility and ethanol for recrystallization) and stoichiometric ratios of NaNO₂ and acetic acid are critical for minimizing byproducts .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Analyze chemical shifts for the benzotriazole core (aromatic protons at δ 7.5–8.5 ppm) and the butyl-phenythio moiety (alkyl protons at δ 1.2–2.8 ppm, thioether S–C at ~δ 130–140 ppm in 13C) .
- IR : Confirm the presence of N–H stretching (~3400 cm⁻¹) and C–S bonds (~650 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in the benzotriazole ring (λmax ~270–300 nm) and solvent effects on absorbance .
Q. What is the role of the phenylsulfanyl group in modulating benzotriazole’s biological activity?
- Methodology : The phenylsulfanyl group enhances lipophilicity, improving membrane permeability. SAR studies show that bulky substituents like butyl chains increase steric hindrance, potentially reducing off-target interactions. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity on MCF-7/HeLa cells) to compare activity against unsubstituted benzotriazoles .
Advanced Research Questions
Q. How do thermodynamic and kinetic factors influence the continuous crystallization of this compound for scalable production?
- Methodology :
- Solubility Studies : Measure solubility in water at 273–353 K using gravimetric methods. Apelblat equation modeling reveals temperature dependence, critical for designing cooling profiles .
- Nucleation/Growth Kinetics : Use ATR-UV spectroscopy to monitor supersaturation. Optimize residence time in mixed-suspension mixed-product removal (MSMPR) crystallizers to control particle size distribution .
Q. What are the degradation pathways of this compound under advanced oxidation processes (AOPs), and how do reaction intermediates impact environmental toxicity?
- Methodology : Activate Fe(VI) with sulfite (1:4 molar ratio) to generate sulfate radicals (SO₄•⁻) for degradation. Use LC-MS to identify intermediates (e.g., hydroxylated benzotriazole, sulfoxide derivatives). Evaluate ecotoxicity via Daphnia magna bioassays post-degradation .
Q. How does tautomerism in the benzotriazole core affect its electronic structure and spectroscopic properties?
- Methodology : Computational studies (DFT) reveal two triplet-state tautomers (1H and 2H). The 2H tautomer is more stable (ΔG ≈ 11 kcal/mol). Phosphorescence at 77 K confirms tautomer-specific emission (473 nm for 2H vs. 398 nm for 1H) .
Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay) to reduce variability .
- Metabolic Profiling : Perform LC-MS/MS to quantify intracellular concentrations, addressing discrepancies due to differential uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
